Btk inhibitor 2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Btk 抑制剂 2 是一种靶向 Bruton 酪氨酸激酶 (BTK) 的小分子抑制剂。BTK 是 B 细胞受体信号通路中的一个关键酶,对 B 细胞的生长、活化和存活至关重要。 BTK 功能障碍与多种 B 细胞恶性肿瘤、自身免疫性疾病和炎症性疾病有关 .

准备方法

合成路线和反应条件

Btk 抑制剂 2 的合成涉及多个步骤,包括通过亲核取代反应构建 2-氨基-4 取代嘧啶和氰基的还原 。该过程通常包括:

起始原料: 4-溴-2-甲基苯腈。

工业生产方法

Btk 抑制剂 2 的工业生产方法侧重于优化产率和纯度,同时最大程度地降低成本和环境影响。 该过程涉及使用与实验室合成类似步骤的大规模合成,但对反应条件和纯化技术进行调整,以确保可扩展性和效率 .

化学反应分析

反应类型

Btk 抑制剂 2 会发生多种化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一个官能团替换一个官能团.

常用试剂和条件

氧化: 常用试剂包括过氧化氢和高锰酸钾。

还原: 常用试剂包括硼氢化钠和氢化铝锂。

取代: 常用试剂包括卤素和亲核试剂.

主要产物

这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能产生羟基化衍生物,而还原可能产生胺衍生物 .

科学研究应用

Applications in Oncology

1. Treatment of B-cell Malignancies

Btk inhibitor 2 has shown promising results in the treatment of B-cell malignancies. The first-in-class BTK inhibitor, ibrutinib, paved the way for subsequent inhibitors like acalabrutinib and zanubrutinib, which exhibit improved selectivity and reduced off-target effects. These inhibitors have been utilized in clinical trials demonstrating efficacy against chronic lymphocytic leukemia and non-Hodgkin lymphoma.

| BTK Inhibitor | Indication | Clinical Response Rate | Notes |

|---|---|---|---|

| Ibrutinib | Chronic lymphocytic leukemia | ~80% | First-in-class; significant market impact |

| Acalabrutinib | Mantle cell lymphoma | ~81% | Second-generation; fewer side effects |

| Zanubrutinib | Waldenström macroglobulinemia | ~84% | Next-generation; high response rate |

2. Combination Therapies

Recent studies have explored the synergistic effects of combining BTK inhibitors with other therapeutic agents. For instance, a case study reported the successful use of dual inhibition of histone deacetylase and BTK for diffuse large B-cell lymphoma after failure to CAR-T cell therapy, resulting in complete remission .

Applications in Autoimmune Diseases

BTK inhibitors are also being investigated for their therapeutic potential in autoimmune diseases due to their ability to modulate immune responses.

1. Rheumatoid Arthritis

In rheumatoid arthritis, several BTK inhibitors have been tested with varying degrees of success. Fenebrutinib has shown positive results in clinical trials, while others like branebrutinib did not demonstrate significant efficacy .

| BTK Inhibitor | Indication | Clinical Outcome |

|---|---|---|

| Fenebrutinib | Rheumatoid arthritis | Positive improvement reported |

| Branebrutinib | Rheumatoid arthritis | No significant improvement |

2. Multiple Sclerosis

BTK inhibitors such as evobrutinib and tolebrutinib are currently undergoing clinical trials for multiple sclerosis. Preliminary results indicate a reduction in disease relapse rates, highlighting their potential as disease-modifying therapies .

作用机制

Btk 抑制剂 2 通过与 BTK 的活性位点结合发挥作用,阻止其磷酸化和随后的活化。 这种抑制破坏了 B 细胞受体信号通路,导致 B 细胞增殖、存活和功能受损 。 所涉及的分子靶点和通路包括 PI3K、MAPK 和 NF-κB 通路 .

相似化合物的比较

生物活性

Bruton’s tyrosine kinase (BTK) inhibitors have emerged as critical therapeutic agents in the treatment of various B-cell malignancies, particularly chronic lymphocytic leukemia (CLL). Among these, Btk inhibitor 2 (often referred to as a specific compound in the BTK inhibitor class) has shown promising biological activity. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and comparative analysis with other BTK inhibitors.

BTK is a non-receptor protein-tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling. Upon BCR stimulation, BTK is activated and phosphorylates downstream targets, leading to increased intracellular calcium levels and activation of transcription factors that promote B-cell proliferation and survival. Inhibition of BTK disrupts this signaling pathway, which is crucial for the survival of malignant B cells.

This compound functions by covalently binding to the active site of BTK, thereby preventing its phosphorylation activity. This inhibition results in:

- Reduced BCR signaling : The blockade of BTK leads to decreased activation of pathways involved in cell survival and proliferation.

- Inhibition of NF-κB signaling : This pathway is often constitutively activated in CLL, and its inhibition contributes to the anti-tumor effects observed with BTK inhibitors.

- Altered cytokine secretion : Inhibition affects chemokine secretion (e.g., CCL3 and CCL4), which are important for B-cell adhesion and migration.

Case Studies

- Chronic Lymphocytic Leukemia Patient Response : A recent case report highlighted a 77-year-old woman with relapsed CLL who had previously failed treatment with another BTK inhibitor. After switching to zanubrutinib (a second-generation BTK inhibitor), her white blood cell count significantly decreased from 238 × 10³/μL to 7.5 × 10³/μL over 16 weeks, demonstrating the potential for second-line BTK inhibitors to achieve remission even after prior treatment failures .

- In vitro Studies : In laboratory settings, studies have shown that this compound exhibits potent inhibitory activity against BTK in hematological tumor cell lines. For instance, one study reported that a synthesized derivative achieved over 46% tumor size reduction in Raji xenograft models .

Comparative Analysis with Other BTK Inhibitors

The following table summarizes the biological activity and selectivity profiles of various BTK inhibitors, including this compound:

Research Findings

Recent research has focused on understanding the specificity and resistance mechanisms associated with BTK inhibitors. Studies indicate that while first-generation inhibitors like ibrutinib have broader targets leading to off-target effects, newer compounds like acalabrutinib and zanubrutinib offer improved selectivity for BTK without significantly affecting other kinases involved in immune function .

Moreover, ongoing studies are examining the resistance mutations that arise during treatment with these inhibitors. For instance, specific mutations in the BTK gene can lead to treatment failure; however, newer inhibitors such as pirtobrutinib have shown promise by not inducing common resistance mutations seen with older agents .

属性

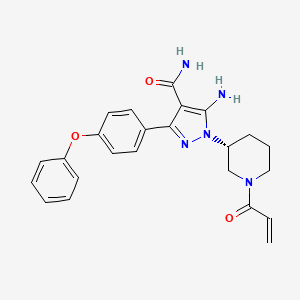

IUPAC Name |

5-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c1-2-20(30)28-14-6-7-17(15-28)29-23(25)21(24(26)31)22(27-29)16-10-12-19(13-11-16)32-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15,25H2,(H2,26,31)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLRSSATGYETCG-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H](C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research mentions "BTK inhibitor 2". What specific BTK inhibitors are discussed, and how does their mechanism of action relate to CD79b expression in Richter's Transformation?

A1: While the term "this compound" isn't used directly, the research discusses several specific BTK inhibitors:

Q2: One study explores a quantitative systems pharmacology (QSP) model for predicting BTK occupancy. Can you elaborate on the significance of this model in understanding the efficacy of different BTK inhibitors?

A2: The QSP model described in the research aims to predict BTK receptor occupancy in different body compartments (peripheral blood mononuclear cells, bone marrow, and lymph nodes) after administering ibrutinib, acalabrutinib, and zanubrutinib. [] This model is significant for several reasons:

- Predicting Target Engagement: It helps understand how effectively each inhibitor binds to BTK in different tissues, which is crucial for efficacy. []

- Dosage Regimen Optimization: The model allows for comparisons between different dosing regimens (e.g., once daily vs. twice daily), potentially guiding more effective treatment strategies. []

- Interpatient Variability: It accounts for individual patient differences in drug metabolism and distribution, providing insights into potential variations in treatment response. []

Q3: The research mentions the increasing costs of cancer therapies, including BTK inhibitors. How does this economic factor intersect with the scientific advancements in precision hematology?

A3: The research highlights a crucial challenge in precision hematology: the high cost of novel therapies, including BTK inhibitors. [] While these targeted agents offer significant advancements in treatment, their cost presents a barrier to accessibility and sustainability. [] This economic factor underscores the need for:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。